Cnicin
CAS No.: 24394-09-0
Cat. No.: VC21346299
Molecular Formula: C20H26O7
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24394-09-0 |
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Molecular Formula | C20H26O7 |
Molecular Weight | 378.4 g/mol |
IUPAC Name | [10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate |
Standard InChI | InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3 |
Standard InChI Key | ZTDFZLVUIVPZDU-UHFFFAOYSA-N |
Isomeric SMILES | C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)[C@H](CO)O)C(=C)C(=O)O2)/CO |
SMILES | CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO |
Canonical SMILES | CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO |
Chemical Structure and Properties
Cnicin (C20H26O7) is a sesquiterpene lactone, esterified with a substituted acrylic acid, and belonging to the germacranolide class of natural products . It features a complex molecular structure with multiple functional groups that contribute to its biological activity. The chemical structure includes a lactone ring fused to a ten-membered ring system with various substituents, creating its unique three-dimensional architecture.
The physical and chemical properties of cnicin have been well-characterized through various analytical methods:
Property | Value |
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Molecular Formula | C20H26O7 |
Molecular Weight | 378.42 |
Melting Point | 142-143°C |
Boiling Point | 622.3±55.0 °C (Predicted) |
Density | 1.27±0.1 g/cm3 (20 ºC 760 Torr) |
Physical Form | Solid |
Color | White to off-white |
LogP | 2.320 (estimated) |
pKa | 12.77±0.20 (Predicted) |
Optical Rotation | [α]D20 +158° (c = 2.3 in ethanol) |
The compound has several synonyms including cnicine, cynisin, and centaurin, with the CAS number 24394-09-0 . Its IUPAC name is 3,4-dihydroxy-2-methylenebutanoic acid 2,3,3A,4,5,8,9,11A-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[B]furan-4-yl ester .
Natural Sources and Occurrence
Cnicin is predominantly found in the plant Cnicus benedictus L. (Asteraceae), commonly known as blessed thistle . This plant has been utilized for centuries in traditional medicine across various cultures. In the wild, cnicin serves as a defense compound against herbivores, particularly affecting generalist insects while allowing specialist insects to adapt to its presence.
The compound is also present in significant quantities in spotted knapweed plants (Centaurea maculosa), with concentration variations across different plant parts . The highest concentrations are typically found in the leaves (0.86-3.86% cnicin), while stems contain lower amounts . Additional sources include Centaurea aegialophila, Centaurea vallesiaca, and Centaurea paui .
The biosynthesis of cnicin follows the terpene synthesis pathway characteristic of plants in the Asteraceae family, involving the cyclization of farnesyl pyrophosphate and subsequent oxidative modifications.
Traditional and Historical Uses
Historically, blessed thistle extracts containing cnicin have been employed in folk medicine for various conditions. The compound is known for its intense bitter taste, with a bitterness value of approximately 1,500, making it an effective bitter tonic . This property has been utilized to stimulate digestive functions and appetite.
For centuries, blessed thistle has been prepared as an extract or tea to aid the digestive system . The bitter principles, primarily cnicin, stimulate the secretion of gastric juices and bile, thereby potentially improving digestive processes. Traditional herbalists have also recommended preparations containing cnicin for liver and gallbladder complaints, though these applications lacked scientific validation until recent years.
The historical significance of cnicin-containing plants extends beyond medicine into cultural practices, with some communities using these plants in rituals or as boundary markers due to their distinctive appearance and properties.
Nerve Regeneration Properties
Recent research has revealed an unexpected and promising application for cnicin in the field of neurology. A 2024 study from the University of Cologne demonstrated that cnicin significantly enhances nerve regeneration through acceleration of axon growth .
The research showed that cnicin can promote the growth of axons, which are the long fibers of nerve cells crucial for the recovery of nerve function after injury . This finding represents a potential breakthrough in neuroregenerative medicine, as promoting axon growth remains a significant challenge in treating various neurological conditions.
The study utilized both animal models and human cell cultures, with treated subjects showing quicker recovery from nerve damage compared to controls . When administered daily, cnicin helped improve paralysis and neuropathy symptoms more rapidly than existing treatments. Importantly, the researchers noted that cnicin can be administered orally, providing a practical advantage over injectable treatments .
A critical finding was that cnicin operates within a specific therapeutic window - doses that are too low or too high proved ineffective . This pharmacological characteristic necessitates careful dosage determination in future clinical applications. The University of Cologne researchers are currently planning relevant human studies to establish optimal dosing regimens.
The research project, named PARREGERON, received significant funding (approximately 1,200,000 euros) from the Federal Ministry of Education and Research, highlighting the scientific community's interest in cnicin's neuroregenerative potential .
Anti-Cancer Activity
One of the most extensively studied biological activities of cnicin is its anti-cancer effect, particularly against multiple myeloma. Multiple myeloma, the second most common hematologic tumor in the Western world, remains largely incurable despite recent therapeutic advances, making the search for novel treatments critically important .
Research published in 2012 demonstrated that cnicin exhibits potent antiproliferative effects and induces cell death in both myeloma cell lines and primary myeloma cells . Remarkably, these effects persist even in the presence of survival cytokines and the tumor microenvironment, conditions that typically promote cancer cell survival and drug resistance .
The study revealed several mechanisms through which cnicin exerts its anti-myeloma effects:
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Activation of caspases (enzymes involved in programmed cell death)
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Accumulation of reactive oxygen species
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Downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells
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Downregulation of Pim-2, a serine/threonine kinase identified as a new survival factor for myeloma cells
Importantly, the research showed that cnicin's cytotoxic effects are relatively selective. While other hematopoietic cell lines succumbed to cell death when exposed to cnicin, stromal cells and endothelial cells remained largely unaffected . This selective toxicity profile suggests a potential therapeutic window for clinical applications.
Further enhancing cnicin's potential as an anti-cancer agent is the finding that combining it with current standard or experimental therapeutics leads to enhanced cell death in myeloma cells . This synergistic effect could potentially allow for lower doses of conventional chemotherapeutics, thereby reducing side effects while maintaining or improving efficacy.
Antiviral Properties
The COVID-19 pandemic has accelerated the search for natural compounds with antiviral properties. In this context, cnicin has emerged as a potential candidate for treating SARS-CoV-2 infection. A 2021 study employed an integrated approach combining in silico and in vitro methods to evaluate cnicin's anti-SARS-CoV-2 activity .
Through comprehensive computational investigations, including ensemble docking and physics-based molecular modeling, researchers constructed protein-protein and protein-compound interaction networks. These analyses suggested that cnicin might inhibit multiple viral targets simultaneously .
Subsequent in vitro validation confirmed that cnicin could impede SARS-CoV-2 replication in a dose-dependent manner, with an IC50 value of 1.18 µg/mL . This inhibitory concentration is considered promising for further development.
Similar to the mechanism observed with ivermectin, cnicin appears to exert its antiviral effect by targeting multiple aspects of the viral life cycle, particularly host-based mechanisms . This multi-target approach may offer advantages over single-target antiviral drugs by potentially reducing the likelihood of viral resistance.
Drug-like property calculations strongly recommended cnicin for further in vivo and clinical experiments . These favorable pharmacokinetic predictions, combined with the demonstrated in vitro efficacy, position cnicin as a promising natural product for potential COVID-19 treatment development.
Ecological Role and Insect Interactions
In its natural context, cnicin plays significant ecological roles, particularly in plant-insect interactions. Studies have examined its effects on the ovipositional response and larval development of both generalist and specialist insect herbivores associated with Centaurea maculosa .
Research has revealed fascinating differential effects on various insect species:
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Specialist moths (Stenodes straminea, Agapeta zoegana, and Pterolonche inspersa) significantly preferred Centaurea maculosa over other plants for oviposition
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Pterolonche inspersa showed a significant preference for cnicin-sprayed plants over untreated plants
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When tested across all species, cnicin significantly increased the number of eggs laid on a given plant
Insect Species | Type | Effect of Cnicin |
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Spodoptera littoralis | Generalist | Concentrations of 3% and 6% were lethal; 1% and 0.5% seriously inhibited growth and development |
Stenodes straminea | Specialist | Survived at 6% cnicin, but no pupae hatched |
Agapeta zoegana | Specialist | Survived at 1% and 3% cnicin |
These findings suggest that cnicin serves as an effective chemical defense against generalist herbivores while potentially facilitating specialized ecological relationships with adapted insect species . This ecological function exemplifies the evolutionary arms race between plants and their herbivores, with cnicin playing a central role in this chemical ecology.
Pharmacological Considerations and Future Directions
The compound's specific therapeutic window, as noted in nerve regeneration studies, indicates the importance of precise dosing . Too low or too high concentrations may render the compound ineffective or potentially toxic. This characteristic necessitates careful pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens for different applications.
Bioavailability represents another important consideration. While cnicin can be administered orally, its absorption, distribution, metabolism, and excretion profiles need thorough characterization. The compound's moderately lipophilic nature (LogP ≈ 2.320) suggests reasonable membrane permeability, but this requires experimental confirmation .
Future research directions for cnicin should include:
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Clinical trials for nerve regeneration applications, as currently planned by University of Cologne researchers
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Further investigation of its mechanisms in cancer treatment, particularly the Pim-2 inhibition pathway
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In vivo studies of its antiviral properties against SARS-CoV-2 and potentially other viruses
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Development of semi-synthetic derivatives with enhanced activity or improved pharmacokinetic properties
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Sustainable methods for cnicin production, either through optimized plant extraction or partial/total synthesis
The multifunctional nature of cnicin, affecting diverse biological pathways, suggests its potential as a lead compound for developing more targeted therapeutics. Structure-activity relationship studies could identify the pharmacophores responsible for its various biological activities.
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